2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine
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Overview
Description
2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features both imidazo[1,2-a]pyrimidine and 1,2,4-triazole moieties. These structures are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by nucleophilic substitution reactions to introduce the triazole moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
- 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
- Benzimidazoles
Uniqueness
2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine is unique due to its dual heterocyclic structure, which imparts a combination of properties from both imidazo[1,2-a]pyrimidine and 1,2,4-triazole. This duality enhances its potential for diverse biological activities and makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C10H10N6S |
---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H10N6S/c1-15-10(12-7-13-15)17-6-8-5-16-4-2-3-11-9(16)14-8/h2-5,7H,6H2,1H3 |
InChI Key |
MJCSCGJNWJDNSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)SCC2=CN3C=CC=NC3=N2 |
Origin of Product |
United States |
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